molecular formula C19H34O2 B106581 (10E,12Z)-Octadecadienoic acid methyl ester CAS No. 21870-97-3

(10E,12Z)-Octadecadienoic acid methyl ester

Cat. No.: B106581
CAS No.: 21870-97-3
M. Wt: 294.5 g/mol
InChI Key: KMXSXYSNZMSDFK-UQGDGPGGSA-N
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Description

(10E,12Z)-10,12-Octadecadienoic acid methyl ester (CAS 21870-97-3) is a conjugated linoleic acid (CLA) derivative with a molecular formula of C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol . It is characterized by two double bonds at positions 10 and 12, with trans (E) and cis (Z) configurations, respectively. This structural specificity distinguishes it from other octadecadienoic acid methyl esters (ODDAMEs) and contributes to its unique physicochemical and biological properties. The compound is synthetically derived, often through transesterification reactions in biodiesel production or via targeted catalysis to control isomer formation .

Properties

IUPAC Name

methyl (10E,12Z)-octadeca-10,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXSXYSNZMSDFK-UQGDGPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021873
Record name (10E,12Z)-Methyl linoleate
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21870-97-3
Record name (10E,12Z)-Octadecadienoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21870-97-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl linoleate, (10E,12Z)-
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Record name (10E,12Z)-Methyl linoleate
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Record name 10,12-Octadecadienoic acid, methyl ester, (10E,12Z)
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Record name METHYL LINOLEATE, (10E,12Z)-
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Preparation Methods

Alkali-Catalyzed Isomerization

Alkali-based isomerization remains the most scalable approach for CLA production. A study by Kyselka et al. (2016) demonstrated that heating linoleic acid methyl ester with potassium hydroxide (KOH) in ethylene glycol at 170°C for 2 hours yields a CLA mixture containing 32–38% 10E,12Z isomer. Critical parameters include:

ParameterOptimal RangeEffect on 10E,12Z Yield
Catalyst concentration10–12% (w/w) KOHHigher concentrations reduce selectivity
Temperature160–180°CAbove 180°C increases E,E isomers
Reaction time1.5–2.5 hoursProlonged time degrades CLA

This method produces 3.44% E,E-isomers as byproducts, necessitating downstream purification.

Biphasic Isomerization Systems

Biphasic systems (organic solvent/water) enhance selectivity by limiting over-isomerization. Using a hexane-water (3:1) mixture with 8% NaOH at 150°C, researchers achieved:

  • 10E,12Z content: 41.2%

  • E,E-isomers: 2.92%

  • Total CLA yield: 89.5%

The aqueous phase stabilizes the catalyst, while the organic phase solubilizes intermediates, reducing side reactions.

Enzymatic Isomerization

Microbial Isomerases

Butyrivibrio fibrosolvens produces ∆12-cis,∆11-trans isomerase, which converts linoleic acid to rumenic acid (9E,11Z). Although this enzyme primarily generates 9E,11Z isomers, mutagenesis studies have shifted selectivity toward 10E,12Z configurations under anaerobic conditions. Key metrics:

Enzyme SourceSubstrate10E,12Z SelectivityYield
Wild-type B. fibrosolvensLinoleic acid12%64%
Engineered variantLinoleic acid methyl ester83%78%

Immobilized Enzyme Systems

Immobilizing isomerase on silica nanoparticles improved operational stability (>15 cycles) and increased reaction rates by 40% compared to free enzymes.

Purification and Isolation

Chromatographic Separation

Preparative HPLC with a C18 column (acetonitrile:water, 85:15) resolves 10E,12Z from other isomers:

IsomerRetention Time (min)Purity Achieved
9E,11Z12.398.2%
10E,12Z14.197.8%
10E,12E16.996.5%

Low-Temperature Crystallization

Ethanol recrystallization at –20°C selectively precipitates 10E,12Z isomers due to their lower solubility (0.8 mg/mL vs. 1.2 mg/mL for E,E-isomers).

Industrial Production Challenges

Byproduct Management

E,E-isomers remain a persistent issue in alkali-based methods. Strategies to mitigate this include:

  • Catalyst modulation : Replacing KOH with tetramethylammonium hydroxide reduces E,E content to 1.8%.

  • Pulsed heating : Alternating 170°C and 140°C phases minimizes thermal degradation.

Scalability of Enzymatic Methods

While enzymatic systems offer superior selectivity, substrate inhibition at >50 mM linoleate limits batch sizes. Continuous flow reactors with enzyme recycling address this, achieving 92% conversion in 8-hour runs.

Emerging Techniques

Photochemical Isomerization

UV irradiation (254 nm) of linoleate methyl ester in methanol with 0.1% iodine produces 10E,12Z isomers in 68% yield within 30 minutes. However, scalability is constrained by light penetration depth.

Metal-Organic Framework (MOF) Catalysts

ZIF-8 MOFs functionalized with sulfonic acid groups achieve 76% 10E,12Z selectivity at 120°C, offering a solvent-free alternative.

Analytical Validation

GC-MS Quantification

A DB-23 capillary column (60 m × 0.25 mm) resolves isomers with a 1.5°C/min gradient from 180°C to 220°C. Key ions for 10E,12Z:

  • m/z 294 (molecular ion)

  • m/z 263 [M – OCH₃]⁺

¹H NMR Confirmation

Diagnostic signals:

  • δ 5.35–5.45 ppm (conjugated diene protons, J = 11 Hz)

  • δ 3.65 ppm (ester methyl singlet)

Chemical Reactions Analysis

Scientific Research Applications

Overview

(10E,12Z)-10,12-Octadecadienoic acid methyl ester, also known as methyl linoleate, is a methyl ester derived from linoleic acid. This compound is characterized by its unique configuration of double bonds and has garnered significant attention in various scientific fields due to its diverse biological activities and potential applications.

The compound has been extensively studied for its biological effects, which include:

  • Anti-inflammatory Properties : Research indicates that (10E,12Z)-10,12-Octadecadienoic acid methyl ester exhibits significant anti-inflammatory effects. In animal models, it has shown an inhibitory effect on inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antioxidant Activity : This compound has demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Its ability to protect cellular components from oxidative stress is crucial in preventing various diseases .
  • Anticancer Potential : Studies have reported that it may inhibit cancer cell proliferation and induce apoptosis in several cancer models. The mechanisms involve modulation of signaling pathways associated with cell growth and survival .
  • Hepatoprotective Effects : The compound has shown promise in protecting liver cells from damage induced by toxins through its antioxidant and anti-inflammatory actions.

Analytical Chemistry

(10E,12Z)-10,12-Octadecadienoic acid methyl ester serves as a reference material in analytical techniques such as gas chromatography and mass spectrometry. Its precise identification is critical for the analysis of fatty acids in various samples, including food products and biological tissues .

Nutraceuticals and Functional Foods

Due to its health benefits, this compound is explored for incorporation into dietary supplements and functional foods aimed at promoting health and preventing diseases related to inflammation and oxidative stress .

Case Study 1: Anti-inflammatory Effects

A study involving mouse models demonstrated that (10E,12Z)-10,12-Octadecadienoic acid methyl ester significantly reduced ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), showing an inhibition rate of 43% at a dose of 500 µg. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The underlying mechanism involves the modulation of apoptosis-related signaling pathways, indicating its potential as an adjunct therapy in cancer treatment .

Case Study 3: Antioxidant Activity

Research highlighted the radical scavenging activity of (10E,12Z)-10,12-Octadecadienoic acid methyl ester across multiple assays. This activity is essential for mitigating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 10(E),12(Z)-Conjugated Linoleic Acid methyl ester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress . The compound’s effects are mediated through its ability to influence gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Geometric Isomers

ODDAMEs differ in double bond positions and configurations, leading to distinct properties (Table 1):

Compound Name Double Bond Positions Configuration Molecular Weight (g/mol) Key Sources/Applications
(10E,12Z)-10,12-Octadecadienoate 10, 12 E,Z 294.47 Synthetic biodiesel ; CLA studies
(9Z,12Z)-9,12-Octadecadienoate 9, 12 Z,Z 294.47 Plant oils (e.g., sunflower, safflower)
(10Z,13E)-10,13-Octadecadienoate 10, 13 Z,E 294.47 Microbial extracts (e.g., Nostoc spp.)
(9E,11Z)-9,11-Octadecadienoate 9, 11 E,Z 294.47 Anticancer phytochemicals

Key Differences :

  • Bioactivity: The (9Z,12Z) isomer (linoleic acid methyl ester) is abundant in plants and linked to anti-inflammatory effects, while the (10E,12Z) isomer is studied for its role in lipid metabolism and biodiesel efficiency .
  • Physical Properties : The E,Z configuration in (10E,12Z)-ODDAME reduces melting points compared to Z,Z isomers, enhancing fluidity in biodiesel .
Functional Group Variants

Derivatives with oxo or hydroxyl groups exhibit divergent biological activities:

Compound Name Functional Group Key Properties Biological Relevance
9-Oxo-(10E,12Z)-octadecadienoate 9-keto Electrophilic reactivity Precursor to bioactive oxylipins
9-Hydroxy-(10E,12Z)-octadecadienoate 9-hydroxy Anti-inflammatory activity Inhibits NO production in macrophages
Methyl ricinoleate 12-hydroxy, 9Z High pyrolysis yield Industrial lubricant precursor
Anti-Inflammatory Effects
  • (10E,12Z)-ODDAME: Limited direct data, but structurally similar CLA isomers modulate COX-2 and NF-κB pathways .
  • (9Z,12Z)-ODDAME: Reduces NO production (IC₅₀ = 1.17–0.97 μM in RAW 264.7 cells) .
  • 9-Hydroxy-(10E,12Z)-ODDAME : Potent anti-inflammatory via suppression of pro-inflammatory cytokines .
Anticancer and Antioxidant Potential
  • (9Z,12Z)-ODDAME : Higher antioxidant activity due to radical scavenging capacity .

Biological Activity

(10E,12Z)-10,12-Octadecadienoic acid methyl ester, commonly referred to as methyl linoleate, is a methyl ester of linoleic acid, an essential polyunsaturated fatty acid. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

  • Chemical Formula : C₁₉H₃₄O₂
  • Molecular Weight : 294.5 g/mol
  • Structural Characteristics : Contains two double bonds in the cis configuration at the 9th and 12th carbon positions.

1. Anti-Inflammatory Properties

Research indicates that (10E,12Z)-10,12-octadecadienoic acid methyl ester exhibits significant anti-inflammatory effects. In a study involving mouse ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), the compound demonstrated an inhibitory effect (IE) of 43% at a dose of 500 µg . Other related compounds showed even higher IE percentages, suggesting potential for therapeutic applications in inflammatory conditions.

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties. In various assays, it exhibited significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity is believed to be linked to its ability to inhibit lipid peroxidation and protect cellular components from damage .

3. Anticancer Potential

Studies have reported that (10E,12Z)-10,12-octadecadienoic acid methyl ester may have anticancer effects. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models . Its mechanism may involve modulation of signaling pathways related to cell growth and survival.

4. Hepatoprotective Effects

The hepatoprotective properties of this compound have also been documented. In animal models, it has been shown to reduce liver damage induced by toxic substances through its antioxidant activity and ability to modulate inflammatory responses .

Case Studies and Research Findings

StudyFindings
Dong et al. (2000)Reported anti-inflammatory effects with an IE of 43% at 500 µg dose in TPA-induced inflammation models .
Momodu et al. (2022)Identified the presence of methyl linoleate in methanol extracts with reported anticancer and antioxidant activities .
Yang et al. (2020)Highlighted its role as a potent α-glucosidase inhibitor and antioxidant through in vitro assays .
Salsola Species Study (2023)Found that extracts rich in octadecadienoic acid methyl ester exhibited COX-2 inhibitory activity, suggesting potential for anti-inflammatory applications .

The biological activities of (10E,12Z)-10,12-octadecadienoic acid methyl ester can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits lipoxygenase and cyclooxygenase pathways involved in inflammation.
  • Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.
  • Modulation of Gene Expression : It influences the expression of genes involved in cell proliferation and apoptosis.

Q & A

Q. What computational tools predict interactions between this compound and lipid membranes?

  • Answer : Molecular dynamics simulations (e.g., GROMACS) with lipid bilayers (e.g., POPC membranes) model insertion dynamics. Parameters include lateral diffusion coefficients and membrane curvature effects. Pair with experimental data (e.g., fluorescence anisotropy) to validate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(10E,12Z)-Octadecadienoic acid methyl ester
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